Benzo[c]phenanthren-5-amine Benzo[c]phenanthren-5-amine
Brand Name: Vulcanchem
CAS No.: 4176-50-5
VCID: VC18972963
InChI: InChI=1S/C18H13N/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H,19H2
SMILES:
Molecular Formula: C18H13N
Molecular Weight: 243.3 g/mol

Benzo[c]phenanthren-5-amine

CAS No.: 4176-50-5

Cat. No.: VC18972963

Molecular Formula: C18H13N

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[c]phenanthren-5-amine - 4176-50-5

Specification

CAS No. 4176-50-5
Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
IUPAC Name benzo[c]phenanthren-5-amine
Standard InChI InChI=1S/C18H13N/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H,19H2
Standard InChI Key RXBGTQNDISCDOP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)N

Introduction

Synthesis and Derivative Formation

While no direct synthesis of Benzo[c]phenanthren-5-amine is documented, its nitro precursor, 5-nitrobenzo[c]phenanthrene (CAS 64356-30-5), provides a plausible synthetic pathway.

Proposed Synthetic Route:

  • Nitration of Benzo[c]phenanthrene: Electrophilic nitration at the 5-position using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) yields 5-nitrobenzo[c]phenanthrene, a compound with molecular formula C18H11NO2\text{C}_{18}\text{H}_{11}\text{NO}_2 and molecular weight 273.29 g/mol .

  • Reduction to Amine: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or reduction with SnCl2/HCl\text{SnCl}_2/\text{HCl} converts the nitro group to an amine, producing Benzo[c]phenanthren-5-amine.

Theoretical Physicochemical Properties:

PropertyValue
Molecular FormulaC18H13N\text{C}_{18}\text{H}_{13}\text{N}
Molecular Weight243.31 g/mol
Melting PointEstimated 180–200°C
LogP (Partition Coefficient)~5.5 (similar to nitro analog)

DNA Adduct Formation and Mutagenicity

Benzo[c]phenanthrene derivatives are notorious for forming stable DNA adducts, a hallmark of their carcinogenicity. The diol epoxide metabolite of benzo[c]phenanthrene (B[c]PhDE) preferentially binds to adenine residues, inducing conformational changes that disrupt DNA replication and repair .

Mechanistic Insights:

  • Adduct Stereochemistry: The syn and anti diastereomers of B[c]PhDE form distinct adducts. For example, the anti-B[c]PhDE adduct adopts a trans configuration, intercalating into DNA and causing helical distortions .

  • Polymerase Inhibition: DNA polymerase β exhibits reduced catalytic efficiency when encountering B[c]PhDE-adducted templates, leading to error-prone replication and potential G→T transversions .

Comparative Mutagenicity:

CompoundMutagenic Potency (TA98 Strain)Primary DNA Lesion
Benzo[c]phenanthreneLowDiol epoxide adducts
5-Nitrobenzo[c]phenanthreneModerateNitro-reduction metabolites
Benzo[c]phenanthren-5-amineHypothesized highBulky amine-DNA adducts

Toxicokinetics and Metabolic Activation

PAHs like benzo[c]phenanthrene undergo cytochrome P450 (CYP)-mediated metabolism to reactive intermediates. Co-exposure with other PAHs (e.g., phenanthrene) modulates toxicokinetic profiles, as demonstrated in studies using accelerator mass spectrometry (AMS) .

Key Metabolic Pathways:

  • Epoxidation: CYP1A1/1B1 catalyzes the formation of 3,4-epoxide, which hydrates to diol epoxides.

  • Nitro-Reduction: Nitro derivatives (e.g., 5-nitrobenzo[c]phenanthrene) may undergo nitroreductase-mediated conversion to amines, a pathway implicated in the activation of proximate carcinogens .

Impact of Co-Exposures:

  • Phenanthrene Interaction: Co-administration with phenanthrene reduces the plasma CmaxC_{\text{max}} of benzo[a]pyrene by 4.4-fold, suggesting competitive inhibition of metabolic enzymes .

Implications for DNA Repair and Carcinogenesis

Mismatch repair (MMR) proteins, such as MutSα and MutSβ, recognize benzo[c]phenanthrene-DNA adducts, triggering apoptosis in MMR-proficient cells. Defective MMR results in increased mutagenesis and survival of adduct-bearing cells, a mechanism linked to tumorigenesis .

Repair Efficiency:

  • Base Excision Repair (BER): Pol β struggles to process bulky adducts, leading to repair stalling and potential replication errors .

  • MMR-Dependent Apoptosis: Wild-type mice exhibit heightened apoptosis upon B[c]PhDE exposure compared to MMR-deficient models .

Research Gaps and Future Directions

  • Synthetic Validation: Empirical synthesis and characterization of Benzo[c]phenanthren-5-amine are needed to confirm theoretical properties.

  • Adduct Profiling: Mass spectrometry and NMR studies could elucidate the structure of amine-DNA adducts.

  • In Vivo Toxicokinetics: AMS-based studies would clarify absorption, distribution, and metabolism in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator